molecular formula C16H13ClFN3OS2 B2980455 (5-Chlorothiophen-2-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897472-53-6

(5-Chlorothiophen-2-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2980455
CAS No.: 897472-53-6
M. Wt: 381.87
InChI Key: SWGWKHBOVDDAEH-UHFFFAOYSA-N
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Description

(5-Chlorothiophen-2-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone: is a complex organic compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound features a thiophene ring substituted with a chloro group, a piperazine ring linked to a fluorinated benzo[d]thiazole moiety, and a methanone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core structures, followed by their coupling. One common synthetic route includes:

  • Preparation of 5-Chlorothiophene-2-carboxylic acid: : This can be achieved through chlorination of thiophene followed by oxidation.

  • Synthesis of 6-Fluorobenzo[d]thiazole-2-carboxylic acid: : This involves the cyclization of 2-amino-6-fluorobenzothiazole with chloroform in the presence of a base.

  • Coupling Reaction: : The two core structures are then coupled using piperazine as a linker, followed by a condensation reaction to form the methanone group.

Industrial Production Methods

Industrial production of this compound would involve scaling up the above synthetic routes, ensuring the use of appropriate catalysts and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The fluorinated benzo[d]thiazole moiety can undergo reduction to form corresponding hydroxyl or amino derivatives.

  • Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Using nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

  • Oxidation: : 5-Chlorothiophene-2-sulfoxide or 5-Chlorothiophene-2-sulfone.

  • Reduction: : 6-Fluorobenzo[d]thiazole-2-ol or 6-Fluorobenzo[d]thiazole-2-amine.

  • Substitution: : Various substituted piperazines depending on the nucleophile used.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Studied for its biological activity, including potential antimicrobial, antifungal, and anticancer properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Applied in the development of new materials and chemical processes.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the combination of chlorothiophene and fluorinated benzo[d]thiazole moieties. Similar compounds include:

  • 5-Chlorothiophene-2-carboxylic acid

  • 6-Fluorobenzo[d]thiazole-2-carboxylic acid

  • Piperazine derivatives

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN3OS2/c17-14-4-3-12(23-14)15(22)20-5-7-21(8-6-20)16-19-11-2-1-10(18)9-13(11)24-16/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGWKHBOVDDAEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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